N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide is an intricate organic compound. Its structure showcases a blend of thiadiazole, pyridine, and thiazole moieties, making it a subject of extensive research in both chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
Preparation of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide generally involves multi-step synthetic routes:
Synthesis of 5-(ethylthio)-1,3,4-thiadiazole: : This involves the reaction of ethyl isothiocyanate with thiosemicarbazide under acidic conditions.
Formation of thiazole core: : Thiazole formation often employs a Hantzsch synthesis approach, reacting α-haloketones with thioamides.
Amidation with pyridin-3-ylamine: : Finally, the product is reacted with pyridin-3-ylamine under appropriate conditions to introduce the carboxamide group.
Industrial Production Methods
In an industrial setting, the synthesis is optimized for higher yield and purity:
Use of robust catalysts to increase reaction efficiency.
Continuous flow processes to ensure consistent product quality.
Advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : It undergoes oxidation reactions particularly at the thiadiazole and thiazole rings.
Reduction: : Selective reduction can be performed on the nitro groups if present in derivatives.
Substitution: : Nucleophilic substitution reactions are common, particularly at the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, palladium on carbon (Pd/C).
Substitution Reagents: : Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: : Sulfoxides and sulfones.
Reduction Products: : Amines and hydroxylamines.
Substitution Products: : Varied alkylated and acylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: : Used in developing catalysts for organic reactions.
Material Science:
Biology
Biological Activity: : Exhibits antimicrobial and anti-inflammatory properties.
Enzyme Inhibition: : Acts as an inhibitor for specific enzymes like kinases.
Medicine
Pharmaceutical Research: : Investigated for potential use in treating bacterial infections and inflammatory diseases.
Drug Development: : A scaffold for synthesizing novel pharmacologically active compounds.
Industry
Agriculture: : Utilized in the development of pesticides and herbicides.
Chemical Synthesis: : Employed as a reagent in the synthesis of complex organic molecules.
Mechanism of Action
The compound typically exerts its effects by interacting with specific molecular targets:
Molecular Targets: : Enzymes, proteins, and DNA.
Pathways Involved: : Inhibition of enzyme activity, DNA intercalation, and disruption of protein-protein interactions.
Comparison with Similar Compounds
Compared to other compounds with similar structures, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide stands out due to its unique combination of functional groups.
Similar Compounds
Thiadiazoles: : Generally known for their antimicrobial properties.
Thiazoles: : Widely studied for their biological activities.
Pyridines: : Commonly used in drug design due to their versatile reactivity.
This compound's distinct properties and broad range of applications make it a compound of significant interest in various fields.
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(pyridin-3-ylamino)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6OS3/c1-2-21-13-19-18-12(23-13)17-10(20)9-7-22-11(16-9)15-8-4-3-5-14-6-8/h3-7H,2H2,1H3,(H,15,16)(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCNDVNVQOHMGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CSC(=N2)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.